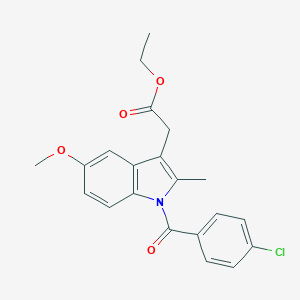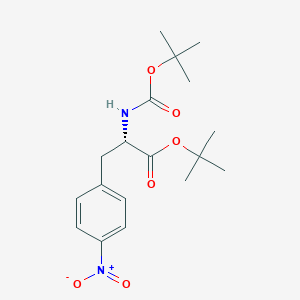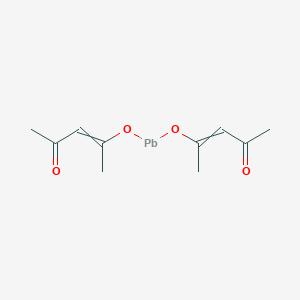
2,3,5,6-Tetrabromo-p-xylene
Descripción general
Descripción
2,3,5,6-Tetrabromo-p-xylene is a brominated aromatic compound with the molecular formula C8H6Br4. It is also known as 1,2,4,5-tetrabromo-3,6-dimethylbenzene. This compound is characterized by the presence of four bromine atoms and two methyl groups attached to a benzene ring. It is primarily used as a flame retardant due to its high bromine content, which imparts flame-retardant properties to various materials .
Aplicaciones Científicas De Investigación
2,3,5,6-Tetrabromo-p-xylene has several applications in scientific research:
Chemistry: Used as a flame retardant additive in polymers and textiles to enhance fire resistance.
Biology: Studied for its potential environmental impact as a persistent organic pollutant.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Employed in the production of flame-retardant materials for electronics, construction, and automotive industries
Mecanismo De Acción
Target of Action
This compound is a novel chemical flame retardant , suggesting that its primary targets may be materials susceptible to combustion.
Result of Action
Brominated flame retardants in general have been associated with a variety of adverse health effects, including endocrine disruption and neurotoxicity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,3,5,6-Tetrabromo-p-xylene can be synthesized through the bromination of p-xylene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. The reaction is conducted in reactors equipped with efficient mixing and temperature control systems to achieve high yields and purity. The product is then purified through crystallization or distillation to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,5,6-Tetrabromo-p-xylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like NaOH or KOH in aqueous or alcoholic solutions at elevated temperatures.
Reduction: Reagents like LiAlH4 or H2 gas with a catalyst such as palladium on carbon (Pd/C) under mild conditions.
Major Products Formed:
Substitution: Products include derivatives with functional groups such as hydroxyl (-OH) or amino (-NH2) groups.
Reduction: The major product is p-xylene, where the bromine atoms are replaced by hydrogen atoms.
Comparación Con Compuestos Similares
2,3,4,5,6-Pentabromotoluene: Contains five bromine atoms and one methyl group.
Tetrabromophthalic Anhydride: Contains four bromine atoms and an anhydride functional group.
Decabromodiphenylethane: Contains ten bromine atoms and two phenyl groups
Uniqueness: 2,3,5,6-Tetrabromo-p-xylene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its high bromine content and symmetrical structure make it an effective flame retardant with excellent thermal stability and low volatility .
Propiedades
IUPAC Name |
1,2,4,5-tetrabromo-3,6-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br4/c1-3-5(9)7(11)4(2)8(12)6(3)10/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKOKVQKECXYOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)Br)C)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052697 | |
| Record name | 2,3,5,6-Tetrabromo-p-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23488-38-2 | |
| Record name | 2,3,5,6-Tetrabromo-p-xylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23488-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,2,4,5-tetrabromo-3,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023488382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2,4,5-tetrabromo-3,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3,5,6-Tetrabromo-p-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-tetrabromo-p-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.520 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical concentrations of 2,3,5,6-Tetrabromo-p-xylene found in environmental samples?
A1: Research indicates that this compound (pTBX) is present in various environmental compartments. For example, one study detected pTBX in tree bark samples collected across western China. The mean concentration was found to be 0.61 ng/g lipid weight []. In another study focusing on office environments in Sweden, pTBX was not detected in indoor air samples, but it was present in floor dust at a concentration of 420 ng/g along with other emerging HFRs [].
Q2: How does the historical occurrence of this compound compare to other novel brominated flame retardants in e-waste recycling sites?
A2: A study investigating sediment cores from an e-waste recycling site in South China found that while most novel brominated flame retardants (NBFRs) and Dechlorane Plus (DP) showed increasing trends from bottom to top layers, indicating recent contamination, this compound (pTBX) did not exhibit a clear increasing trend []. This suggests that pTBX might have different usage patterns or degradation pathways compared to other NBFRs in the context of e-waste.
Q3: Are there any specific analytical methods used to detect and quantify this compound in environmental or biological samples?
A3: Although not explicitly described in the provided abstracts, the detection and quantification of this compound likely involve advanced analytical techniques commonly used for analyzing halogenated organic compounds. Gas chromatography coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) are frequently employed methods due to their high sensitivity and selectivity in identifying and quantifying trace levels of such compounds in complex matrices [].
Q4: What are the potential sources of this compound in the environment?
A4: Research suggests that industrial activities, particularly those related to the aluminum industry, might be potential sources of this compound in the environment []. This is in contrast to PBDEs, which are primarily linked to other sources. Further investigation is required to fully understand the emission sources and pathways of pTBX into different environmental compartments.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B105436.png)









![Tricyclo[4.2.1.02,5]nona-3,7-diene](/img/structure/B105459.png)



